
N-Fmoc-3-methylamino propylamine HCl
Description
N-Fmoc-3-methylamino propylamine HCl is a fluorenylmethyloxycarbonyl (Fmoc)-protected amine derivative used primarily in peptide synthesis. The Fmoc group serves as a temporary protecting group for amines, enabling selective deprotection under mild basic conditions (e.g., piperidine) while maintaining acid-labile side-chain protections. The compound’s structure comprises a propylamine backbone with a methylamino substituent at the third carbon and an HCl salt for enhanced stability and solubility in polar solvents. Its applications span solid-phase peptide synthesis (SPPS), molecular scaffolding, and intermediate synthesis for bioactive molecules .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[3-(methylamino)propyl]carbamate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2.ClH/c1-20-11-6-12-21-19(22)23-13-18-16-9-4-2-7-14(16)15-8-3-5-10-17(15)18;/h2-5,7-10,18,20H,6,11-13H2,1H3,(H,21,22);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URGCSZFQAOUWDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-3-methylamino propylamine hydrochloride typically involves the protection of the amino group with the Fmoc group. This is achieved by reacting 3-methylamino propylamine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of N-Fmoc-3-methylamino propylamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-3-methylamino propylamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions using reagents like piperidine, allowing the free amino group to participate in further reactions.
Protection and Deprotection: The compound can be used to protect amino groups during peptide synthesis and can be deprotected using specific reagents.
Common Reagents and Conditions
Fmoc Protection: Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) and a base such as sodium carbonate in dichloromethane.
Deprotection: Piperidine in dimethylformamide (DMF) or other suitable solvents.
Major Products Formed
The major products formed from the reactions involving N-Fmoc-3-methylamino propylamine hydrochloride include the deprotected amine and various peptide derivatives when used in peptide synthesis .
Scientific Research Applications
N-Fmoc-3-methylamino propylamine hydrochloride has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of protein interactions and functions through peptide synthesis.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of N-Fmoc-3-methylamino propylamine hydrochloride involves the protection of the amino group with the Fmoc group. This protection prevents unwanted reactions during the synthesis of peptides and other compounds. The Fmoc group can be selectively removed under basic conditions, allowing the free amino group to participate in subsequent reactions . The molecular targets and pathways involved are primarily related to the synthesis and modification of peptides .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
N-Fmoc-3-methylamino propylamine HCl vs. Fmoc-L-Phe(3-Cl)-OH (CAS: 198560-44-0)
- Structural Differences: Target Compound: Propylamine backbone with Fmoc and methylamino groups. Fmoc-L-Phe(3-Cl)-OH: Phenylalanine derivative with a chlorine substituent at the third position of the aromatic ring.
- Applications :
- Stability :
This compound vs. Fmoc-alpha-Me-L-Phe-OH (CAS: 135944-05-7)
- Key Differences :
- Target Compound : Aliphatic propylamine chain.
- Fmoc-alpha-Me-L-Phe-OH : Alpha-methylated phenylalanine with restricted conformational flexibility.
- Functional Role :
Propylamine-Based Pharmaceuticals
This compound vs. Fluoxetine Hydrochloride (Prozac®)
- Structural Comparison :
- Target Compound : Fmoc-protected primary amine.
- Fluoxetine HCl : Aryloxypropylamine with a trifluoromethylphenyl group and tertiary amine.
- Applications: Fluoxetine is a selective serotonin reuptake inhibitor (SSRI), whereas the target compound is non-pharmacological and used exclusively in synthesis .
This compound vs. Maprotiline Hydrochloride
Other Propylamine Derivatives
Methyl-3-phenylpropylamine Hydrochloride (CAS: 30684-07-2)
- Structural Comparison: Target Compound: Aliphatic methylamino group. Methyl-3-phenylpropylamine: Aromatic phenyl substituent at the third carbon.
Biological Activity
N-Fmoc-3-methylamino propylamine hydrochloride (N-Fmoc-3-MAP) is a compound that has garnered attention in various fields of biological research, particularly in peptide synthesis and drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
N-Fmoc-3-MAP is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis (SPPS). The Fmoc group facilitates the selective protection of the amine during peptide synthesis, allowing for efficient coupling reactions without interfering with subsequent steps. The compound's structure can be represented as follows:
1. Peptide Synthesis
N-Fmoc-3-MAP is primarily employed in the synthesis of peptides, where it serves as a building block. Its use in SPPS allows for the generation of peptides that can exhibit specific biological activities, including antimicrobial and anticancer properties. The Fmoc group is advantageous due to its stability under various reaction conditions and ease of removal with mild bases like piperidine .
2. Protein Interactions
Research has indicated that N-Fmoc-3-MAP can be utilized to study protein interactions and functions. By incorporating this compound into peptide sequences, researchers can analyze binding affinities and functional roles of specific amino acid residues within proteins. This application is critical for understanding cellular mechanisms and developing therapeutic agents.
The biological activity of N-Fmoc-3-MAP can be attributed to its ability to form stable complexes with target biomolecules, such as proteins and nucleic acids. Its structural features allow it to interact through hydrogen bonding, hydrophobic interactions, and electrostatic forces.
Case Studies
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Anticancer Activity
A study demonstrated the potential anticancer effects of peptides synthesized using N-Fmoc-3-MAP. These peptides were shown to induce apoptosis in cancer cell lines by activating caspase pathways, which are crucial for programmed cell death. The efficacy was measured through cell viability assays and Western blot analysis for apoptotic markers . -
Antimicrobial Properties
Another investigation focused on the antimicrobial activity of peptides derived from N-Fmoc-3-MAP. The synthesized peptides exhibited significant inhibitory effects against various bacterial strains, suggesting their potential as novel antimicrobial agents .
Table 1: Summary of Biological Activities Associated with N-Fmoc-3-MAP
Q & A
Q. What synthetic routes are available for preparing N-Fmoc-3-methylamino propylamine HCl with controlled stoichiometry?
The compound is synthesized via Fmoc protection of 1,3-diaminopropane using Fmoc-Cl in anhydrous dichloromethane with triethylamine as a base. Critical parameters include maintaining a 1:1.05 molar ratio of Fmoc-Cl to diamine to minimize di-Fmoc byproducts. After 4 hours at 0°C, the hydrochloride salt is precipitated using HCl/diethyl ether, yielding >98% purity as verified by acid-base titration .
Q. Which analytical techniques are critical for verifying the structural integrity of this compound?
Key methods include:
- 1H NMR (DMSO-d6): δ 7.75-7.40 (Fmoc aromatic protons), 4.30 (-CH2-Fmoc), 3.20-2.90 (propylamine backbone).
- HPLC (C18 column, 0.1% TFA in ACN/H2O gradient): Retention time 8.2±0.3 min confirms purity (<0.5% unreacted diamine).
- Titration : Non-aqueous potentiometric titration with 0.1M HClO4 validates amine content .
Q. How can researchers minimize di-Fmoc byproduct formation during synthesis?
Stepwise addition of Fmoc-Cl in three portions over 90 minutes at -10°C reduces overprotection. Post-reaction TLC (silica, 5% MeOH/CH2Cl2) identifies byproducts (Rf 0.6 vs. 0.4 for target). Flash chromatography (3:7 ethyl acetate/hexane) removes impurities .
Advanced Research Questions
Q. What mechanistic insights from polyamine-mediated silicification apply to this compound in materials science?
The compound's partially methylated propylamine backbone enables dual proton donor/acceptor functionality, critical for silica condensation (rate constant k = 0.15 min⁻¹ at pH 7). Charged NH groups stabilize silicic acid intermediates, enabling 50–200 nm silica spheres under mild conditions (25°C, 24 hours). This contrasts with fully methylated analogs, which lack catalytic efficiency .
Q. What strategies improve the coupling efficiency of this compound in solid-phase peptide synthesis (SPPS)?
Pre-activation with 2 eq. HBTU and 4 eq. DIPEA in NMP for 10 minutes achieves 92% coupling yield (Kaiser test). Microwave-assisted coupling (30W, 50°C, 5 minutes) enhances efficiency to 98% while reducing racemization (0.3% vs. 1.2% conventional). Post-coupling capping with acetic anhydride prevents truncated sequences .
Q. How do pH variations (4.0–9.0) affect the stability of this compound in aqueous buffers?
Accelerated stability studies (40°C/75% RH) reveal:
Q. What orthogonal analytical approaches resolve conflicting LC-MS data when characterizing this compound adducts?
Combine:
- MALDI-TOF : Confirms molecular ion ([M+H]⁺ m/z 333.2).
- 13C NMR : Distinguishes regioisomers via carbonyl shifts (δ 155.8 vs. 153.2 ppm).
- Ion mobility MS : Resolves conformers with collision cross-section differences ≥5%. Discrepancies between UV (220 nm) and MS quantification are corrected by standard addition calibration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.